molecular formula C18H19N3O2S B2728883 3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile CAS No. 2093825-68-2

3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile

Cat. No.: B2728883
CAS No.: 2093825-68-2
M. Wt: 341.43
InChI Key: NQJWRDPOVNDNCN-UHFFFAOYSA-N
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Description

3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring, a sulfonyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine-2-carbonitrile core, followed by the introduction of the sulfonyl group and the pyrrolidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile: can be compared with other sulfonyl pyridine derivatives and pyrrolidine-containing compounds.

    Sulfonyl Pyridine Derivatives: These compounds share the sulfonyl group attached to the pyridine ring, which can influence their reactivity and biological activity.

    Pyrrolidine-Containing Compounds: The presence of the pyrrolidine ring can affect the compound’s pharmacokinetic properties and its interaction with biological targets.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-5-7-15(8-6-13)16-10-14(2)21(12-16)24(22,23)18-4-3-9-20-17(18)11-19/h3-9,14,16H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJWRDPOVNDNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1S(=O)(=O)C2=C(N=CC=C2)C#N)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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